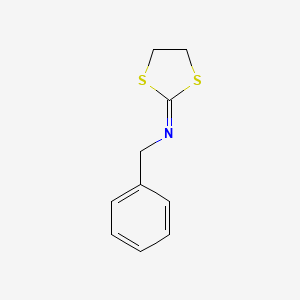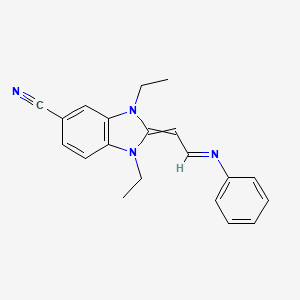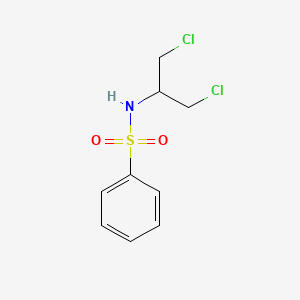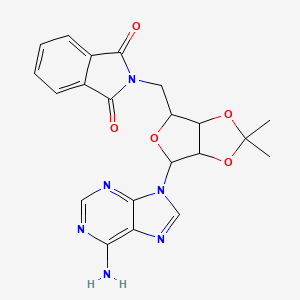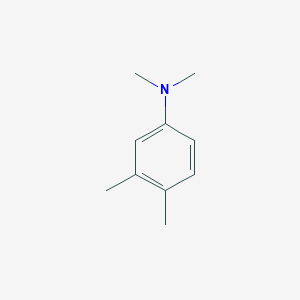
n,n,3,4-Tetramethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,3,4-Tetramethylaniline: is an organic compound belonging to the class of aromatic amines. It is characterized by the presence of four methyl groups attached to the benzene ring and an amino group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Aniline: One common method involves the alkylation of aniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone or ethanol.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of N,N-dimethylaniline in the presence of a suitable catalyst like palladium on carbon.
Industrial Production Methods: Industrial production often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N,3,4-Tetramethylaniline can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Acts as a catalyst in certain polymerization reactions.
Biology:
- Studied for its potential use in biochemical assays and as a reagent in organic synthesis.
Medicine:
- Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry:
- Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
Mechanism: N,N,3,4-Tetramethylaniline exerts its effects primarily through its interaction with various molecular targets. It can act as a nucleophile in substitution reactions and as a reducing agent in redox reactions.
Molecular Targets and Pathways:
Enzymes: Can inhibit or activate certain enzymes involved in metabolic pathways.
Receptors: May interact with specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
N,N-Dimethylaniline: Similar structure but with fewer methyl groups.
N,N,3,5-Tetramethylaniline: Similar but with different methyl group positions.
N,N-Diethylaniline: Similar but with ethyl groups instead of methyl groups.
Uniqueness: N,N,3,4-Tetramethylaniline is unique due to its specific arrangement of methyl groups, which influences its reactivity and interaction with other molecules. This makes it particularly useful in certain chemical reactions and applications.
Properties
CAS No. |
770-03-6 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
N,N,3,4-tetramethylaniline |
InChI |
InChI=1S/C10H15N/c1-8-5-6-10(11(3)4)7-9(8)2/h5-7H,1-4H3 |
InChI Key |
LKNDYQNNDRTHFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


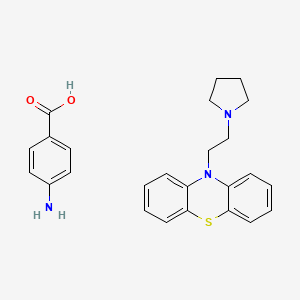
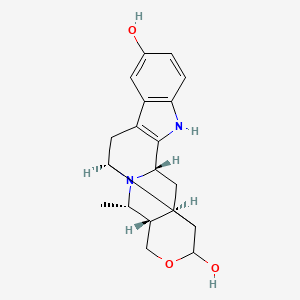
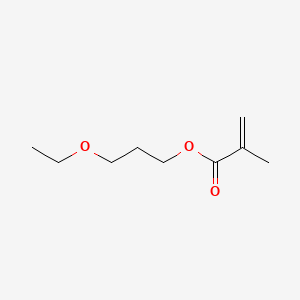
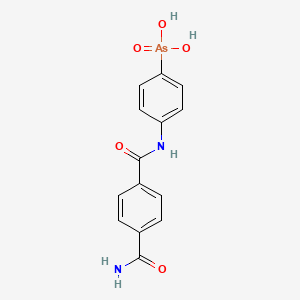
![methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-8-(furan-3-yl)-7a-hydroxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14746312.png)

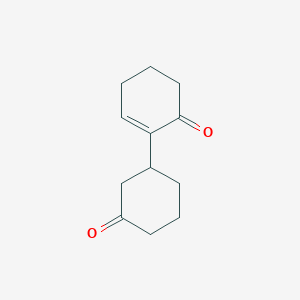
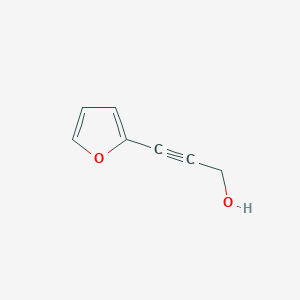
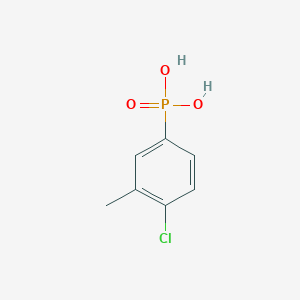
![N-[2-[5-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-2-fluorobenzamide](/img/structure/B14746337.png)
